molecular formula C9H12N2O2 B2478625 2,4(1H,3H)-Pyrimidinedione, 1-cyclopentyl- CAS No. 13345-72-7

2,4(1H,3H)-Pyrimidinedione, 1-cyclopentyl-

Cat. No. B2478625
CAS RN: 13345-72-7
M. Wt: 180.207
InChI Key: OZKLJGHFJCKYKI-UHFFFAOYSA-N
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Description

2,4(1H,3H)-Pyrimidinedione, 1-cyclopentyl- (hereafter referred to as 2,4-CP) is a heterocyclic organic compound with a five-membered ring structure. It is a member of the pyrimidine family of compounds and is composed of two nitrogen atoms and three carbon atoms. 2,4-CP has several applications in the scientific research field, including synthesis of other compounds, as well as in drug development.

Scientific Research Applications

Synthesis and Catalysis

The pyranopyrimidine core, closely related to 2,4(1H,3H)-Pyrimidinedione, 1-cyclopentyl-, is a crucial precursor in the medicinal and pharmaceutical industries due to its broad synthetic applications and bioavailability. The review by Parmar, Vala, and Patel (2023) covers synthetic pathways for developing various pyrimidine derivatives using a wide range of hybrid catalysts. The use of these catalysts, including organocatalysts, metal catalysts, and nanocatalysts, signifies the importance of 2,4(1H,3H)-Pyrimidinedione derivatives in developing lead molecules through advanced synthetic methods (Parmar, Vala, & Patel, 2023).

Biological Activities

  • Anti-inflammatory Potential:

    • Substituted tetrahydropyrimidine derivatives, closely related to 2,4(1H,3H)-Pyrimidinedione, 1-cyclopentyl-, have been found to exhibit significant in-vitro anti-inflammatory activity. Gondkar, Deshmukh, and Chaudhari (2013) synthesized these derivatives and characterized them through various methods. Their studies show these compounds' potential in designing new leads for anti-inflammatory activity (Gondkar, Deshmukh, & Chaudhari, 2013).
  • Anti-cancer Properties:

    • Pyrimidines, including 2,4(1H,3H)-Pyrimidinedione, 1-cyclopentyl- derivatives, are known for their anticancer activities. Kaur et al. (2014) focus on pyrimidine-based anticancer agents in patent literature, indicating the molecule's potential in cancer research and therapy (Kaur et al., 2014).
    • Natarajan et al. (2022) highlight the structural-activity relationship of pyrimidine derivatives and their biological activities, including anticancer effects. The study provides insights into the pyrimidine nucleus's potential for treating various diseases (Natarajan, N., Helina, N., A. S., & A. S., 2022).
  • Neurological Disorders (Anti-Alzheimer's):

    • Pyrimidine derivatives are also being investigated for their therapeutic potential in neurological disorders. Das et al. (2021) emphasize the pharmacological advancements of the Pyrimidine moiety as therapeutic anti-Alzheimer's agents, suggesting its role in addressing neurological disorders (Das, Akbar, Ahmed, Dewangan, Iqubal, Pottoo, & Joseph, 2021).

properties

IUPAC Name

1-cyclopentylpyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c12-8-5-6-11(9(13)10-8)7-3-1-2-4-7/h5-7H,1-4H2,(H,10,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZKLJGHFJCKYKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C=CC(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-cyclopentylpyrimidine-2,4(1H,3H)-dione

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